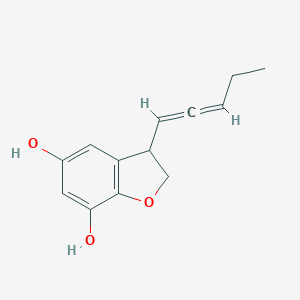

3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol

Übersicht

Beschreibung

3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol is a novel antifungal metabolite derived from the fungus Aspergillus oryzae . It is a dihydrobenzofuran derivative with the systematic name 5,7-Benzofurandiol, 2,3-dihydro-2-(1E,3E)-1,3-pentadien-1-yl-, (2R)- . The molecular formula of asperfuran is C13H14O3 , and it has a molecular weight of 218.3 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol is primarily produced by the fermentation of Aspergillus oryzae . The fungus is cultured in a suitable medium, such as YMG-medium, at a temperature of 23°C with continuous shaking at 150 rpm. The production of asperfuran typically reaches its peak after 40-50 hours of fermentation .

Industrial Production Methods

Industrial production of asperfuran involves large-scale fermentation processes. The fungus is grown in fermenters containing YMG-medium, and the culture is maintained under controlled conditions to optimize the yield of asperfuran. After fermentation, the compound is extracted using solvents like ethyl acetate and purified using techniques such as preparative high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in asperfuran.

Substitution: Substitution reactions can introduce new functional groups into the asperfuran molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of asperfuran, which may have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in studies of fungal metabolites and their chemical properties.

Biology: It is studied for its antifungal properties and its effects on various fungal species.

Medicine: this compound has shown potential as an antifungal agent and is being investigated for its cytotoxic effects on cancer cells.

Industry: The compound is used in the development of antifungal treatments and as a biotechnological tool in various industrial processes .

Wirkmechanismus

3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol exerts its antifungal effects by inhibiting chitin synthase, an enzyme crucial for the synthesis of chitin in fungal cell walls. This inhibition disrupts the integrity of the fungal cell wall, leading to morphological changes and reduced growth. Additionally, asperfuran shows weak cytotoxicity in HeLa S3 and L1210 cells, with an IC50 of 25 μg/ml .

Vergleich Mit ähnlichen Verbindungen

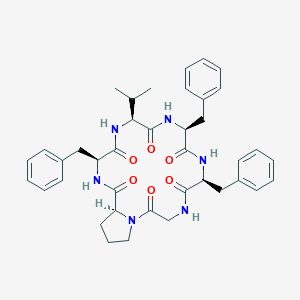

3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol is unique among antifungal compounds due to its specific structure and mode of action. Similar compounds include:

Pigmentosin A and B: These compounds are also derived from fungi and have antifungal properties.

Cyclodepsipeptides: These compounds, isolated from various fungal species, exhibit antifungal and cytotoxic activities

This compound stands out due to its specific inhibition of chitin synthase and its unique dihydrobenzofuran structure, which differentiates it from other antifungal agents .

Eigenschaften

InChI |

InChI=1S/C13H14O3/c1-2-3-4-5-9-8-16-13-11(9)6-10(14)7-12(13)15/h3,5-7,9,14-15H,2,8H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQWLVATBNOLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C=CC1COC2=C1C=C(C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926365 | |

| Record name | 3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129277-10-7 | |

| Record name | Asperfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

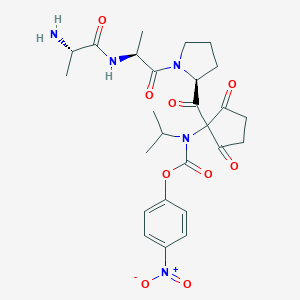

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Asperfuran?

A1: Asperfuran exhibits antifungal activity, primarily by weakly inhibiting chitin synthase in fungi like Coprinus cinereus. [] This inhibition can be countered by the addition of egg lecithin, suggesting a possible interaction with membrane components. [] Additionally, Asperfuran induces significant morphological changes in Mucor miehei at low concentrations, even when growth inhibition is only partial. []

Q2: What is the structure of Asperfuran?

A2: Asperfuran is a dihydrobenzofuran derivative. While its exact spectroscopic data is not provided in the abstracts, its molecular formula is likely C12H14O3, based on its identification as Arthrographol in one study. [] The synthesis of (±)-Arthrographol (Asperfuran) has been reported, starting from 2,4-dihydroxybenzaldehyde. [, ]

Q3: What are the known sources of Asperfuran?

A4: Asperfuran was first isolated from a strain of Aspergillus oryzae. [] Interestingly, it has also been found in Penicillium ribium, a psychrotolerant fungal species, along with other metabolites like kojic acid. [] This suggests a broader distribution of Asperfuran in the fungal kingdom than initially thought.

Q4: Are there any studies on the safety profile of Asperfuran?

A5: One study mentions that Asperfuran exhibited weak cytotoxicity against HeLa S3 and L1210 cells, with an IC50 of 25 micrograms/ml. [] While this provides initial insights into its potential toxicity, comprehensive toxicological studies are needed to fully evaluate its safety profile.

Q5: Are there any known analogues of Asperfuran or studies exploring structure-activity relationships?

A6: While the provided abstracts don't explicitly detail Asperfuran analogues, the study reporting the synthesis of (±)-Arthrographol (Asperfuran) might offer insights into potential structural modifications. [, ] Exploring structure-activity relationships through the synthesis and evaluation of Asperfuran analogues could be beneficial to optimize its antifungal activity or explore other potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)

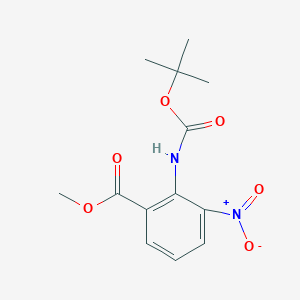

![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)

![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)